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Compound of Interest

Compound Name: 3-Chloro-4-(difluoromethyl)aniline

Cat. No.: B13146438

Get Quote

Executive Summary & Chemical Identity
3-Chloro-4-(difluoromethyl)aniline is a highly specialized, polyfunctional aromatic building

block utilized in advanced organic synthesis, agrochemical development, and pharmaceutical

drug discovery. The molecule features an aniline core substituted with a meta-directing chlorine

atom and a para-directing difluoromethyl (-CHF₂) group. This specific substitution pattern

makes it a highly valuable intermediate for introducing lipophilic hydrogen-bond donors into

complex molecular architectures[1].

While related isomers are widely cataloged, the specific 3-chloro-4-(difluoromethyl)aniline
isomer is a niche intermediate, officially registered under CAS Number 81579-33-1[2].
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Property Value

Chemical Name 3-Chloro-4-(difluoromethyl)aniline

CAS Registry Number 81579-33-1

Molecular Formula C₇H₆ClF₂N

Molecular Weight 177.58 g/mol

Physical State Liquid to low-melting solid

LogP (Predicted) ~2.5 – 3.0

Hydrogen Bond Donors 2 (Amine, -CHF₂)

Hydrogen Bond Acceptors 2 (Fluorine atoms)

Structural Biology & Pharmacophore Mechanics
The architectural design of 3-chloro-4-(difluoromethyl)aniline is not arbitrary; each functional

group serves a distinct mechanistic purpose when integrated into a target molecule.

The Difluoromethyl (-CHF₂) Bioisostere: Unlike the fully fluorinated trifluoromethyl (-CF₃)

group, the -CHF₂ moiety acts as a lipophilic hydrogen-bond donor. This allows it to interact

with hydrogen-bond acceptors in protein binding pockets (acting as a bioisostere for

carbinols, thiols, or amides) while simultaneously improving the molecule's metabolic stability

and membrane permeability[3].

The Meta-Chlorine Atom: The addition of the chlorine atom at the 3-position (ortho to the -

CHF₂ group) serves a dual causality. First, it sterically restricts the free rotation of the -CHF₂

group, locking it into a preferred conformation that minimizes entropic penalties upon target

binding. Second, its electron-withdrawing nature lowers the pKa of the aniline amine, which

is crucial for tuning the pharmacokinetics and reactivity of the molecule during subsequent

amide-coupling reactions[1].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b13146438/docs?utm_src=pdf-body#comprehensive-technical-guide-3-chloro-4-difluoromethyl-aniline
https://www.chinesechemsoc.org/doi/10.31635/ccschem.023.202302783
https://pubs.acs.org/doi/10.1021/acs.orglett.9b02887
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13146438?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Chloro-4-(difluoromethyl)aniline

-CHF2 Group
(Lipophilic H-Bond Donor)

-Cl Atom
(Steric Bulk)

-NH2 Group
(Covalent Linker)

Receptor Pocket

H-Bond

Hydrophobic Sub-pocket

Van der Waals

Kinase Hinge Region

H-Bond

Click to download full resolution via product page

Pharmacophore mapping of the compound's functional groups to target receptor interactions.
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Self-Validating Synthetic Methodologies
Because late-stage difluoromethylation of electron-rich anilines can lead to unwanted N-

difluoromethylation or complex mixtures[4], the most robust synthetic route builds the -CHF₂

group prior to establishing the reactive amine. The standard precursor is 2-chloro-4-

nitrobenzaldehyde.

2-Chloro-4-nitrobenzaldehyde Fluorination
(DAST)

3-Chloro-4-(difluoromethyl)
nitrobenzene

Reduction
(Fe, NH4Cl)

3-Chloro-4-(difluoromethyl)
aniline

Click to download full resolution via product page

Synthetic workflow for 3-Chloro-4-(difluoromethyl)aniline from 2-chloro-4-nitrobenzaldehyde.

Step 1: Deoxofluorination of the Aldehyde
Causality: DAST (Diethylaminosulfur trifluoride) is selected over harsher reagents (e.g., SF₄)

to prevent over-reaction. The strongly electron-withdrawing nitro group deactivates the

aromatic ring, effectively preventing unwanted electrophilic aromatic fluorination.

Protocol:
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Dissolve 2-chloro-4-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM)

under an inert argon atmosphere.

Cool the reactor to 0 °C to strictly control the exothermic fluorination.

Add DAST (1.5 eq) dropwise over 30 minutes, then allow the mixture to warm to room

temperature, stirring for 4 hours.

Self-Validation Check: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

The system is validated as fully quenched when CO₂ effervescence completely ceases.

Extract the organic layer, dry over MgSO₄, and concentrate to yield the intermediate 3-

chloro-4-(difluoromethyl)nitrobenzene.

Step 2: Chemoselective Nitro Reduction
Causality: Standard catalytic hydrogenation (Pd/C with H₂) is strictly avoided here because it

carries a high risk of hydrodehalogenation (cleaving the aryl-chloride bond). The Béchamp

reduction utilizing Iron and Ammonium Chloride is highly chemoselective, reducing the nitro

group while preserving both the -Cl and -CHF₂ moieties.

Protocol:

Suspend the intermediate in a 3:1 mixture of Ethanol and Water.

Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).

Heat the mixture to 80 °C (reflux) under vigorous stirring for 2 hours.

Self-Validation Check: Filter the hot mixture through a tightly packed Celite pad. A perfectly

clear, colorless to pale-yellow filtrate validates the complete removal of colloidal iron

oxides.

Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry, and purify via

silica gel chromatography to isolate 3-chloro-4-(difluoromethyl)aniline.

Analytical Characterization
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To verify the structural integrity of the synthesized compound, Nuclear Magnetic Resonance

(NMR) spectroscopy is the gold standard. The presence of the -CHF₂ group creates distinct

heteronuclear splitting patterns.

Nucleus
Expected Shift
(ppm)

Multiplicity &
Coupling

Structural
Assignment

¹⁹F NMR -112.5 to -115.0 Doublet (J ≈ 55 Hz) -CHF₂ fluorine atoms

¹H NMR 6.80 Triplet (J ≈ 55 Hz) -CHF₂ proton

¹H NMR 6.50 – 7.20 Multiplets
Aromatic ring protons

(3H)

¹H NMR 3.80 – 4.20 Broad singlet
-NH₂ amine protons

(2H)

¹³C NMR ~114.0 Triplet (J ≈ 235 Hz) -CHF₂ carbon

Applications in Agrochemicals and Pharmaceuticals
The unique physicochemical properties of 3-chloro-4-(difluoromethyl)aniline make it an ideal

precursor in two primary fields:

Agrochemical Development: The compound is a documented precursor in the synthesis of

tetrachlorophthalamide acid derivatives. These derivatives are formulated as potent biocides,

pest repellants, and plant growth regulators, where the lipophilicity of the -CHF₂ group

ensures excellent leaf-cuticle penetration[5].

Pharmaceuticals: In modern drug discovery, anilines bearing difluoromethyl groups are

frequently utilized to synthesize amide-linked kinase inhibitors. The -CHF₂ group significantly

enhances the residence time of the drug on the target enzyme by forming stable, lipophilic

hydrogen bonds within hydrophobic sub-pockets[3].

References[5] EP0043488A1 - Derivatives of
tetrachlorophthalamide acid, process for their
preparation and their use as herbicides. European
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Patent Office. Verify Source[2] 3-氯-4-二氟甲基苯胺 |
3-Chloro-4-(difluoromethyl)aniline | 81579-33-1.
Leyan Chemical Reagents.Verify Source[1] A Unified
Strategy for the Synthesis of Difluoromethyl- and
Vinylfluoride-Containing Scaffolds. Organic Letters
(ACS Publications). Verify Source[4] Synthesis of
Difluoromethyl Ethers with Difluoromethyltriflate.
PMC - NIH. Verify Source[3] Mechanochemical
Difluoromethylations of Alcohols (Citing: Late-Stage
Difluoromethylation: Concepts, Developments and
Perspective). CCS Chemistry. Verify Source

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13146438/docs#comprehensive-technical-guide-3-
chloro-4-difluoromethyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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